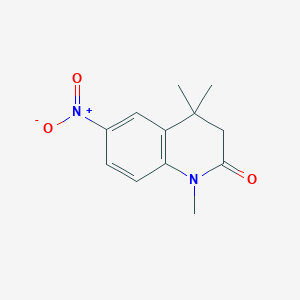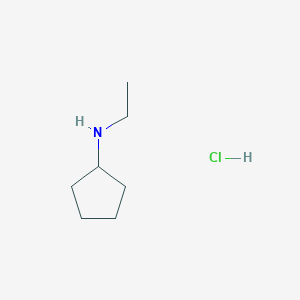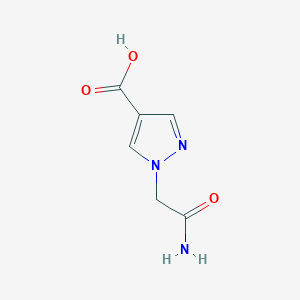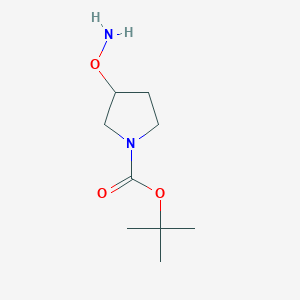
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline class of heterocyclic compounds. It is a colorless solid with a molecular formula of C13H13N3O3. 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has been studied extensively in the scientific community due to its many potential applications. This compound is known to have a wide range of biological and medicinal activities, which has made it a popular research subject.
Aplicaciones Científicas De Investigación
Photoinduced Additions
Research on substituted dihydroquinolines, closely related to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, includes studies on photoinduced additions. Steady-state photolysis of these compounds in water and alcohols leads to the addition of solvent molecules to the heterocycle, forming hydroxy- or alkoxytetrahydroquinolines. Notably, nitro-substituted dihydroquinolines are identified as photostable, suggesting potential in photochemical applications (Nekipelova et al., 2001).
Electrophilic Substitution
A study on 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one demonstrates its utility in organic synthesis. Treatment with lithium diisopropylamide (LDA) followed by various electrophiles yields 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, highlighting a mild approach to electrophilic substitution of the tetrahydroquinoline core (Bouclé Sébastien et al., 2010).
Photolysis Studies
The photolysis of 2,2,4-trimethyl-1,2-dihydroquinolines, which are structurally related to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, has been studied. This process leads to the formation of aminyl radicals, suggesting potential applications in the study of radical chemistry and photochemistry (Malkin et al., 1981).
Synthesis and Optimization
Research on the synthesis and optimization of related compounds, such as 6-nitro-3,4-dihydroquinazolin-4-one, highlights the importance of temperature and reaction time in producing nitro derivatives, a factor potentially applicable to the synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Ziyadullaev et al., 2020).
Radical Chemistry
Studies on nitroxide radicals derived from hydrogenated quinolines, including 2,2,4-trimethyl-1,2-dihydroquinolines, reveal insights into the nature of radicals formed from these compounds. Such research is significant for understanding the radical chemistry of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives (Ivanov et al., 1976).
Propiedades
IUPAC Name |
1,4,4-trimethyl-6-nitro-3H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-11(15)13(3)10-5-4-8(14(16)17)6-9(10)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVNZZNSWCUTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599633 | |
| Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
144583-89-1 | |
| Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)

![8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1357494.png)
![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)



![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)